4-Methoxy-2-(piperazin-1-yl)pyrimidine
Overview
Description
4-Methoxy-2-(piperazin-1-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a methoxy group at the 4-position and a piperazine ring at the 2-position. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
The primary target of 4-Methoxy-2-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a therapeutic approach for the treatment of Alzheimer’s disease (AD) .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . The compound acts as a mixed-type inhibitor, exhibiting both competitive and non-competitive inhibition
Biochemical Pathways
The inhibition of AChE by this compound affects the cholinergic neurotransmission pathway . By inhibiting AChE, the compound prevents the breakdown of ACh, leading to an increase in the level of ACh. This can enhance cognitive functions, as ACh is a key neurotransmitter involved in learning and memory .
Result of Action
The result of the action of this compound is the inhibition of AChE, leading to an increase in the level of ACh . This can potentially alleviate the symptoms of AD, such as cognitive decline and memory impairment .
Biochemical Analysis
Biochemical Properties
4-Methoxy-2-(piperazin-1-yl)pyrimidine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . By inhibiting this enzyme, this compound can affect neurotransmission and potentially be used in the treatment of neurological disorders. Additionally, this compound interacts with various proteins involved in cell signaling pathways, influencing cellular responses and functions.
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a critical role in cell growth, differentiation, and apoptosis . By modulating these pathways, this compound can impact gene expression and cellular metabolism, leading to changes in cell function. Studies have also shown that this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased neurotransmission . Additionally, this compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions result in changes in cellular functions and responses, highlighting the compound’s potential in therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. This compound has shown stability under various conditions, making it suitable for long-term studies
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory in rodents, suggesting its potential use in treating neurodegenerative diseases . At high doses, this compound can cause toxic effects, such as liver damage and neurotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and activity. This compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . The metabolites of this compound can affect metabolic flux and alter the levels of key metabolites in the body. Understanding these metabolic pathways is crucial for optimizing the compound’s therapeutic potential and minimizing side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, this compound is distributed to various tissues, including the liver, kidneys, and lungs, where it can accumulate and exert its biological effects . The interactions with transporters and binding proteins influence the compound’s localization and activity within the body.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been observed to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules . The presence of targeting signals and post-translational modifications can direct this compound to specific compartments or organelles, influencing its activity and function. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(piperazin-1-yl)pyrimidine typically involves the reaction of 4-methoxypyrimidine with piperazine under specific conditions. One common method includes:
Starting Materials: 4-methoxypyrimidine and piperazine.
Reaction Conditions: The reaction is usually carried out in a solvent such as ethanol or methanol, with heating to facilitate the reaction.
Procedure: The 4-methoxypyrimidine is dissolved in the solvent, and piperazine is added. The mixture is heated under reflux for several hours until the reaction is complete. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(piperazin-1-yl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The methoxy group can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Nucleophilic Addition: The piperazine ring can participate in nucleophilic addition reactions.
Common Reagents and Conditions
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
4-Methoxy-2-(piperazin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its biological activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine: Similar structure with a phenyl group instead of a methoxy group.
4-Methoxy-2-(piperidin-1-yl)pyrimidine: Similar structure with a piperidine ring instead of a piperazine ring.
Uniqueness
4-Methoxy-2-(piperazin-1-yl)pyrimidine is unique due to the presence of both a methoxy group and a piperazine ring, which confer specific chemical and biological properties. This combination of functional groups can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
4-methoxy-2-piperazin-1-ylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O/c1-14-8-2-3-11-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWNRWWIRIZDKLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467226 | |
Record name | 4-Methoxy-2-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55745-88-5 | |
Record name | 4-Methoxy-2-(piperazin-1-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10467226 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methoxy-2-(piperazin-1-yl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.